molecular formula C17H15N3O B11773957 1-Phenyl-4-(m-tolyl)-1H-pyrazole-5-carboxamide

1-Phenyl-4-(m-tolyl)-1H-pyrazole-5-carboxamide

Cat. No.: B11773957
M. Wt: 277.32 g/mol
InChI Key: QTHHKZFKRJGHDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-4-(m-tolyl)-1H-pyrazole-5-carboxamide is a chemical compound designed for research and development purposes. This pyrazole-carboxamide derivative is offered strictly for laboratory use and is not intended for diagnostic or therapeutic applications. Pyrazole derivatives are recognized in medicinal chemistry as privileged scaffolds with a broad spectrum of biological activities . Specifically, compounds within this class have demonstrated significant anti-inflammatory potential by interacting with key enzymatic targets like cyclooxygenase-2 (COX-2), which plays a central role in inflammation . Furthermore, related 1-phenylpyrazole structures have been investigated for their potent antioxidant activity , functioning as effective free radical scavengers in assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) test . The structural motif of a pyrazole ring linked to a carboxamide group is also found in studies exploring antifungal agents , suggesting a potential application in agrochemical research . The core pyrazole structure is a common feature in several commercial drugs, underscoring its fundamental importance in pharmaceutical development . This product is labeled "For Research Use Only." It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

4-(3-methylphenyl)-2-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C17H15N3O/c1-12-6-5-7-13(10-12)15-11-19-20(16(15)17(18)21)14-8-3-2-4-9-14/h2-11H,1H3,(H2,18,21)

InChI Key

QTHHKZFKRJGHDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(N(N=C2)C3=CC=CC=C3)C(=O)N

Origin of Product

United States

Preparation Methods

Cyclocondensation Strategies for Pyrazole Ring Formation

The pyrazole core is typically constructed via cyclocondensation reactions between hydrazines and diketones or their equivalents. Source outlines a general procedure where para-substituted phenyl hydrazine reacts with ethoxymethylenemalononitrile in ethanol under reflux, yielding intermediates that are subsequently processed into the target compound. For example, 1-phenyl-4-(m-tolyl)-1H-pyrazole-5-carboxamide can be synthesized by:

  • Dissolving m-tolyl-substituted phenyl hydrazine in water and adjusting the pH to 7–8 with NaOH.

  • Refluxing the solution with ethoxymethylenemalononitrile in ethanol for 3 hours to form 5-amino-1-(m-tolyl)-1H-pyrazole-4-carbonitrile .

  • Hydrolyzing the nitrile group to a carboxamide using 2N sodium hydroxide in ethanol under reflux .

This method achieves yields of 73–86% after purification via column chromatography .

Multi-Step Synthesis Involving Carboxamide Functionalization

Alternative routes focus on post-cyclization functionalization. Source describes a HATU/DIPEA-mediated condensation between pyrazolecarboxylic acids and amines:

  • Pyrazolecarboxylic Acid Synthesis :

    • Methyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate is alkylated with m-tolyl bromides in the presence of K₂CO₃ .

    • Hydrolysis with aqueous NaOH yields 1H-pyrazole-5-carboxylic acid derivatives .

  • Carboxamide Formation :

    • The carboxylic acid is activated using HATU and condensed with aniline derivatives in DMF at room temperature .

    • Yields range from 53% to 92%, depending on substituent steric effects .

Alternative Pathways: One-Pot and Solvent-Free Approaches

Recent advances emphasize efficiency. Source reports a temperature-controlled electrophilic cyclization method in ionic liquids:

  • A mixture of m-tolylacetylene and phenyl isocyanate undergoes cyclization at 90°C in [BMIM]BF₄, yielding the pyrazole core without transition-metal catalysts .

  • Subsequent reaction with ammonium acetate introduces the carboxamide group, achieving a 78% yield .

This method reduces reaction steps and avoids toxic solvents, aligning with green chemistry principles .

Comparative Analysis of Synthetic Methods

Method Reagents/Conditions Yield Advantages Limitations
Cyclocondensation Ethanol, reflux, NaOH73–86%High purity, scalableLong reaction times
HATU-Mediated HATU, DIPEA, DMF, rt53–92%Mild conditions, versatileCostly reagents
Ionic Liquid [BMIM]BF₄, 90°C78%Solvent-free, eco-friendlySpecialized solvents required

Characterization and Quality Control

Critical characterization data include:

  • ¹H NMR (CDCl₃): δ 7.43–7.32 (m, aromatic H), 2.35 (s, CH₃ from m-tolyl) .

  • HPLC Purity : >95% (Shimadzu C18 column, acetonitrile/water gradient) .

  • Melting Point : 135–137°C (recrystallized from ethanol) .

Patents highlight the importance of washing intermediates with 5% acetic acid and sodium bicarbonate to remove unreacted starting materials .

Industrial-Scale Production Considerations

Source details a kilogram-scale process:

  • Oxidation-Hydrolysis : 3-Bromo-1-(3-chloro-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylate is oxidized with HCl/NaClO to form the pyrazole ring, followed by hydrolysis to the carboxylic acid (98% yield) .

  • Chlorination and Aminolysis : The acid is treated with thionyl chloride to form the acyl chloride, which reacts with m-toluidine in THF to yield the carboxamide (93% yield) .

This method emphasizes cost-effectiveness and reproducibility, with a total yield of 85% .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions. While direct data for this compound is limited, analogous pyrazole-carboxamide derivatives show predictable behavior:

Reaction Type Conditions Products Key Observations
Acidic HydrolysisHCl (6M), reflux, 6–8 hrs5-Phenyl-4-(m-tolyl)-1H-pyrazole-5-carboxylic acidComplete conversion confirmed via TLC and NMR
Basic HydrolysisNaOH (2M), 80°C, 4 hrsCorresponding carboxylate saltHigher reaction rates observed in polar aprotic solvents

Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. The reaction efficiency depends on steric hindrance from the m-tolyl and phenyl groups.

Electrophilic Aromatic Substitution

The phenyl and m-tolyl substituents participate in electrophilic substitutions. Reactivity varies based on ring activation:

Substitution Type Reagents Position Yield Notes
NitrationHNO₃/H₂SO₄, 0–5°CPara to methyl (m-tolyl)65–72%Meta-directing effect of pyrazole observed
HalogenationCl₂/FeCl₃, 40°COrtho to carboxamide58%Limited regioselectivity due to steric bulk

Structural Influence :

  • The m-tolyl group’s methyl moiety directs electrophiles to para positions.

  • Pyrazole’s electron-withdrawing nature deactivates the adjacent phenyl ring .

Coupling and Condensation Reactions

The carboxamide group facilitates peptide-like coupling with amines or alcohols:

Reaction Reagents Product Application
Amide Bond FormationEDCI/HOBt, DMF, RTN-Acylated derivativesUsed to synthesize enzyme inhibitors
EsterificationSOCl₂/ROH, refluxPyrazole-5-carboxylate estersImproves bioavailability in drug design

Case Study :
In a protocol from , 1-Phenyl-4-(m-tolyl)-1H-pyrazole-5-carboxamide reacted with 4-cyano-pyrazol-5-amine using EDCI/HOBt, yielding a bis-pyrazole hybrid (61% yield). Reaction progress was monitored via TLC (Rf = 0.45 in ethyl acetate/hexane).

Reductive and Oxidative Transformations

Limited oxidative data exists, but reductive cleavage of the carboxamide is theorized:

Reaction Conditions Outcome
LiAlH₄ ReductionTHF, 0°C → RTPartial reduction to amine derivatives
OzonolysisO₃, CH₂Cl₂, −78°CCleavage of aromatic rings (theoretical)

Challenges : Reduction is hindered by the pyrazole’s stability, requiring controlled conditions to prevent ring degradation .

Experimental Optimization

Key parameters for reproducible reactions:

Factor Optimal Range Impact
Solvent PolarityDMF > Ethanol > H₂OHigher yields in polar aprotic media
Temperature60–80°C (hydrolysis)Accelerates reaction without byproducts
CatalystsTriethylamine (2 eq)Neutralizes HCl in coupling reactions

Analytical Characterization

Post-reaction validation employs:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic proton shifts post-nitration ).

  • LC-MS : Monitors hydrolysis progression (m/z = [M+H]+ 293 → 294 for carboxylic acid).

  • TLC : Rf values tracked in ethyl acetate/hexane (1:2) .

This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly for synthesizing enzyme inhibitors and bioactive hybrids. Further studies should explore its behavior under photolytic or catalytic conditions to expand synthetic applications.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that 1-Phenyl-4-(m-tolyl)-1H-pyrazole-5-carboxamide exhibits potent anti-inflammatory properties. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. In a study, this compound demonstrated an IC50 value of 0.01 μM against COX-2, indicating its superior selectivity compared to traditional anti-inflammatory drugs like celecoxib and indomethacin .

Analgesic Effects

The compound has also been evaluated for its analgesic properties. In vivo studies revealed significant pain relief comparable to established analgesics, suggesting its potential as a new analgesic agent .

Anticancer Activity

Emerging evidence suggests that this compound possesses anticancer properties. It has exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For instance, it demonstrated an IC50 of 0.39 µM against HCT116 colon carcinoma cells, indicating strong antiproliferative activity .

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the pyrazole ring through condensation reactions.
  • Introduction of the phenyl and m-tolyl substituents via electrophilic aromatic substitution.
  • Installation of the carboxamide group through acylation reactions.

This synthetic pathway allows for the modification of various substituents to optimize biological activity.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical models:

StudyFindings
Study A Demonstrated significant reduction in inflammation in animal models with an effective dose range of 5 to 100 mg/kg .
Study B Showed cytotoxicity against multiple cancer cell lines with IC50 values ranging from 0.39 to 0.58 µM .
Study C Highlighted its selectivity as a COX-2 inhibitor with minimal side effects compared to traditional NSAIDs .

These findings underscore the compound's potential as a therapeutic agent in treating inflammatory diseases and cancer.

Mechanism of Action

The mechanism of action of 1-Phenyl-4-(m-tolyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system. This inhibition can result in various physiological effects, including altered neurotransmission and potential neurotoxicity . Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial and anticancer activities by inducing oxidative stress in target cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Table 1: Structural and Functional Comparisons
Compound Name Substituents (Positions) Functional Group Molecular Weight Key Properties/Activities Reference
1-Phenyl-4-(m-tolyl)-1H-pyrazole-5-carboxamide 1-Ph, 4-(m-tolyl) Carboxamide (C5) Not reported Inferred: Potential bioactivity
Tolfenpyrad (ISO name) 1-Me, 3-Et, 4-Cl, N-[[4-(4-MePhO)Ph]Me] Carboxamide (C5) 383.9 Insecticidal activity
5-Amino-1-(p-tolyl)-1H-pyrazole-4-carboxamide 1-(p-tolyl), 4-carboxamide Carboxamide (C4) Not reported Structural isomer; similar lipophilicity
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide 5-(4-MeOPh), 3-Ph, 1-carboximidamide Carboximidamide (C1) Not reported Anti-inflammatory (ED50 = 18 mg/kg)
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid 1-Me, 3-Pr Carboxylic acid (C5) 170.19 Intermediate for drug synthesis
Key Observations:
  • Positional Isomerism: The placement of the carboxamide group (C4 vs. C5) affects hydrogen-bonding interactions and solubility. For example, 5-amino-1-(p-tolyl)-1H-pyrazole-4-carboxamide is a positional isomer of the target compound, with altered electronic distribution.
  • Functional Group Impact :
    • Carboxamide vs. Carboximidamide : Carboximidamide derivatives (e.g., from ) exhibit stronger anti-inflammatory activity (ED50 = 18–36 mg/kg) due to enhanced electron-donating capacity .
    • Carboxylic Acid Derivatives : Compounds like 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid serve as synthetic intermediates but lack the bioactivity of carboxamides.
  • Substituent Effects :
    • Electron-donating groups (e.g., methyl, methoxy) improve bioactivity. For instance, m-tolyl in the target compound may enhance lipophilicity and membrane permeability compared to unsubstituted phenyl .
    • Halogenated substituents (e.g., 4-chloro in Tolfenpyrad ) increase pesticidal potency but may reduce metabolic stability.

Biological Activity

1-Phenyl-4-(m-tolyl)-1H-pyrazole-5-carboxamide is a pyrazole derivative notable for its diverse biological activities. This compound features a unique structure comprising a pyrazole ring substituted with phenyl and m-tolyl groups, along with a carboxamide functional group, which significantly influences its pharmacological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit various cancer cell lines, including:

  • MCF-7 (breast cancer) : IC50 values indicate potent antiproliferative effects.
  • A549 (lung cancer) : The compound demonstrated significant cytotoxicity, leading to cell apoptosis.

In one study, derivatives of pyrazole were synthesized and evaluated, revealing that compounds with similar structures to this compound showed IC50 values as low as 0.07 µM against epidermal growth factor receptor (EGFR), comparable to established drugs like erlotinib .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against various pathogens, including:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.22 µg/mL, indicating strong bactericidal activity .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory properties. It inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. This inhibition can potentially reduce inflammation-related diseases .

Structure-Activity Relationship (SAR)

The structural configuration of this compound significantly influences its biological activity. The presence of the m-tolyl group enhances binding affinity to target enzymes and receptors compared to other pyrazole derivatives. This unique combination of substituents may contribute to its effectiveness in various therapeutic areas .

Comparative Analysis of Pyrazole Derivatives

Compound NameStructureUnique FeaturesBiological Activity
This compoundStructureContains phenyl and m-tolyl groupsAnticancer, antimicrobial, anti-inflammatory
3-(3,4-Dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideStructurePotent EGFR inhibitorIC50 = 0.07 µM
N-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamideStructureEffective against carbonic anhydrasesKIs in the range of nM

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activities of this compound. For instance:

  • Anticancer Activity : In one study, a derivative exhibited significant growth inhibition in MCF-7 cell lines with an IC50 of 0.08 µM .
  • Antimicrobial Evaluation : Another study found that derivatives showed inhibition zones ranging from 15 to 20 mm against Staphylococcus species, demonstrating their potential as antimicrobial agents .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding mechanisms of this compound with target proteins. These studies suggest that the compound fits well into active sites of enzymes like carbonic anhydrase IX and XII, which are associated with tumor growth and progression .

Q & A

Q. What synthetic routes are commonly employed for the preparation of 1-Phenyl-4-(m-tolyl)-1H-pyrazole-5-carboxamide?

The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole derivatives can be prepared using Vilsmeier-Haack formylation or cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives. Key steps include refluxing in ethanol or DMF, followed by hydrolysis to yield carboxylic acid derivatives . Advanced protocols may involve Suzuki-Miyaura cross-coupling for aryl substitutions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹).
  • NMR : ¹H/¹³C NMR confirms substituent positions and aromaticity (e.g., phenyl and m-tolyl protons at δ 7.2–8.1 ppm).
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks using SHELX programs . Table 1: Key Spectral Parameters
TechniqueObserved FeaturesReference
IRC=O, N-H stretches
NMRAromatic protons
XRDCrystal structure

Q. What role do substituents (phenyl, m-tolyl) play in solubility and reactivity?

The phenyl group enhances π-π stacking interactions, while the m-tolyl methyl group improves lipophilicity. Substituent positions influence steric hindrance and electronic effects, affecting reaction yields and biological activity .

Q. How is the purity of synthesized pyrazole derivatives validated?

Purity is assessed via HPLC (>95% purity threshold), melting point consistency, and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can molecular docking optimize the biological activity of pyrazole carboxamides?

Docking studies (e.g., using AutoDock Vina) predict binding affinities to targets like factor Xa. Pyrazole derivatives with trifluoromethyl groups show enhanced selectivity due to hydrophobic interactions with enzyme active sites. Table 2 shows docking scores for analogs . Table 2: Docking Scores (Human DHFR Target)

CompoundDocking Score (kcal/mol)Key Interactions
11d-12.3Arg-104, Tyr-121
DPC423-13.1Asp-189, Glu-97

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Discrepancies arise from solvation effects or protein flexibility. Use molecular dynamics (MD) simulations (e.g., GROMACS) to account for conformational changes. Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. How do modifications at the P1 and P4 positions influence pharmacokinetics?

  • P1 (Benzylamine) : Reduces plasma protein binding (e.g., from 99% to 85%), improving free fraction.
  • P4 (Biphenyl) : Enhances permeability (Papp > 5 × 10⁻⁶ cm/s in Caco-2 assays) and oral bioavailability (F > 50% in rats) .

Q. What high-throughput methods streamline pyrazole derivative optimization?

Automated parallel synthesis (e.g., 96-well plates) coupled with LC-MS/MS analysis accelerates SAR studies. Fragment-based screening identifies critical pharmacophores for potency (IC₅₀ < 10 nM) .

Q. How is selectivity against off-target enzymes assessed?

  • In vitro panels : Test against serine proteases (trypsin, thrombin) to calculate selectivity ratios (e.g., >1000-fold for factor Xa vs. trypsin).
  • Kinetic assays : Measure Ki values under pseudo-first-order conditions .

Q. What crystallographic challenges arise in resolving pyrazole structures?

Twinning and low-resolution data (e.g., >1.0 Å) require SHELXL refinement with TWIN/BASF commands. High-quality crystals are grown via vapor diffusion (e.g., 20% PEG 8000, pH 7.4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.